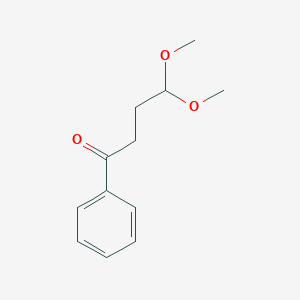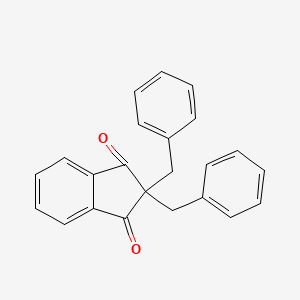
2,2-Dibenzyl-1H-indene-1,3(2H)-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2-Dibenzyl-1H-indene-1,3(2H)-dione is an organic compound that belongs to the class of indene derivatives. These compounds are characterized by their fused ring structure, which includes a benzene ring fused to a cyclopentene ring. The dibenzyl substitution at the 2,2-positions adds unique chemical properties to this compound.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Dibenzyl-1H-indene-1,3(2H)-dione typically involves the following steps:
Starting Materials: Benzyl chloride and indene are common starting materials.
Reaction Conditions: The reaction may involve Friedel-Crafts alkylation, where benzyl chloride reacts with indene in the presence of a Lewis acid catalyst such as aluminum chloride.
Purification: The product is usually purified through recrystallization or chromatography.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale Friedel-Crafts alkylation, with optimized reaction conditions to maximize yield and purity. Continuous flow reactors and advanced purification techniques might be employed.
Análisis De Reacciones Químicas
Types of Reactions
2,2-Dibenzyl-1H-indene-1,3(2H)-dione can undergo various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions may yield alcohols or hydrocarbons.
Substitution: Electrophilic or nucleophilic substitution reactions can introduce new functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents such as halogens, acids, or bases can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield benzyl ketones, while reduction could produce benzyl alcohols.
Aplicaciones Científicas De Investigación
Chemistry: Used as an intermediate in organic synthesis.
Biology: May serve as a probe or ligand in biochemical studies.
Industry: Used in the production of polymers, resins, and other materials.
Mecanismo De Acción
The mechanism by which 2,2-Dibenzyl-1H-indene-1,3(2H)-dione exerts its effects depends on its specific application. In biochemical contexts, it may interact with molecular targets such as enzymes or receptors, influencing various pathways. The dibenzyl groups could play a role in binding affinity and specificity.
Comparación Con Compuestos Similares
Similar Compounds
2,2-Diphenyl-1H-indene-1,3(2H)-dione: Similar structure but with phenyl groups instead of benzyl.
2,2-Dimethyl-1H-indene-1,3(2H)-dione: Methyl groups instead of benzyl.
1,3-Indandione: Lacks the dibenzyl substitution.
Propiedades
Número CAS |
91158-87-1 |
|---|---|
Fórmula molecular |
C23H18O2 |
Peso molecular |
326.4 g/mol |
Nombre IUPAC |
2,2-dibenzylindene-1,3-dione |
InChI |
InChI=1S/C23H18O2/c24-21-19-13-7-8-14-20(19)22(25)23(21,15-17-9-3-1-4-10-17)16-18-11-5-2-6-12-18/h1-14H,15-16H2 |
Clave InChI |
FYESNPYBYLGXGT-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)CC2(C(=O)C3=CC=CC=C3C2=O)CC4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[(2,5-Dihydroxyphenyl)sulfanyl]-6-sulfanylbenzene-1,4-diol](/img/structure/B14354437.png)
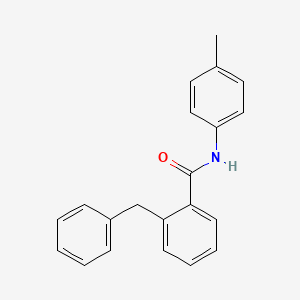
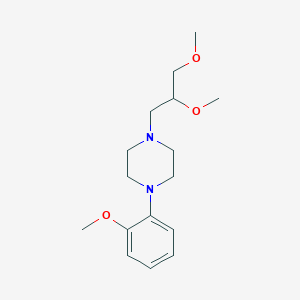
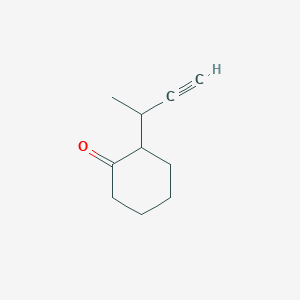
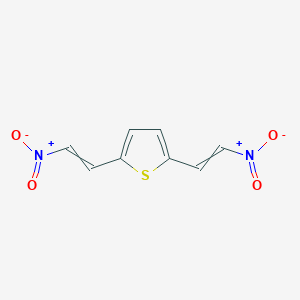

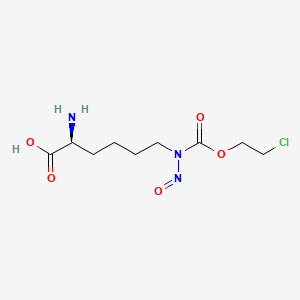


![1-[3-Methoxy-2,2-bis(methoxymethyl)propoxy]pentane](/img/structure/B14354494.png)

![3-Methyl-5,6-dihydro[1,3]thiazolo[3,2-d]tetrazol-3-ium bromide](/img/structure/B14354511.png)

